Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Description
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound featuring a partially saturated quinoline core with a methyl ester substituent at the 5-position. The 2-oxo group and tetrahydroquinoline structure contribute to its unique electronic and steric properties, making it a valuable intermediate for drug development .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
JOJSHNLBXZWKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., BF3·Et2O) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be elucidated by comparing it to analogous derivatives. Key differences in substitution patterns, saturation levels, and functional groups directly influence physicochemical properties and biological activities.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis:
Substituent Position and Bioactivity: Positional isomerism (e.g., 5- vs. The 3-carboxylate position in dihydroquinoline derivatives (e.g., ) is linked to anticancer activity against MCF-7 cells, suggesting that substituent placement is critical for biological efficacy .
Core Saturation: Tetrahydroquinolines (full saturation of the pyridine ring) exhibit greater conformational flexibility compared to dihydroquinolines (partial saturation), which may influence metabolic stability and solubility .
Functional Group Impact: Ester vs. Acid: The methyl ester in this compound enhances lipophilicity compared to the carboxylic acid derivative (), affecting membrane permeability . Halogenation: Introduction of chlorine () or fluorine () improves bioactivity and stability via electron-withdrawing effects and resistance to oxidative degradation .
Stereochemistry and Coformers :
- Chiral centers (e.g., 2S,3S configuration in ) and coformer salts optimize pharmacokinetic properties, highlighting the importance of stereochemical control in drug design .
Biological Activity
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, along with its mechanisms of action and synthesis.
- Molecular Formula : C11H11NO3
- Molecular Weight : 205.21 g/mol
- IUPAC Name : Methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate
- Canonical SMILES : COC(=O)C1=C2CCC(=O)NC2=CC=C1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. Specific findings include:
| Microorganism | Activity | IC₉₀ (µM) |
|---|---|---|
| Mycobacterium tuberculosis | Inhibitory effect | 6.8 |
| Staphylococcus aureus | No significant inhibition | N/A |
| Candida albicans | Weak activity | N/A |
The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
| Cancer Cell Line | Effect | Concentration (µM) |
|---|---|---|
| HeLa (cervical cancer) | Induces apoptosis | 10 |
| MCF7 (breast cancer) | Growth inhibition | 15 |
The compound appears to modulate signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes like acetylcholinesterase and other critical metabolic enzymes.
- Receptor Modulation : The compound can bind to receptors involved in neurotransmission and cell signaling.
- Cell Cycle Regulation : It affects various phases of the cell cycle in cancer cells leading to growth arrest or apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from anthranilic acid derivatives. Common methods include:
- Use of Lewis acids as catalysts (e.g., BF₃·Et₂O).
- Continuous flow reactors for industrial production to enhance yield and purity.
Derivatives of this compound have been synthesized to explore enhanced biological activities:
| Derivative Name | Unique Features |
|---|---|
| Methyl 4-methyl-2-oxo-1,2-dihydroquinoline | Exhibits distinct methyl substitution affecting bioactivity |
| Substituted tetrahydroquinoline derivatives | Variations in substituents lead to diverse pharmacological properties |
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Activity : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria.
- Cancer Cell Studies : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability across multiple cancer lines.
- Neuroprotection : Animal models indicated that administration improved cognitive function in neurodegenerative disease models.
Q & A
Q. What are the key considerations for synthesizing Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate with high purity?
The synthesis typically involves cyclocondensation reactions using substituted anilines and β-ketoesters. For example, analogous tetrahydroquinoline derivatives are synthesized via a three-step process: (i) formation of the tetrahydroquinoline core via acid-catalyzed cyclization, (ii) carboxylation at the 5-position using methyl chloroformate, and (iii) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) is confirmed by HPLC and -NMR integration .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
Combine - and -NMR to confirm the tetrahydroquinoline scaffold and substituent positions. For example, the methyl ester group at C5 appears as a singlet (~3.8 ppm in -NMR) and a carbonyl signal (~165 ppm in -NMR). IR spectroscopy verifies the lactam C=O stretch (~1680 cm) and ester C=O (~1720 cm). Discrepancies in data should prompt X-ray crystallography for definitive confirmation .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol/water or dichloromethane/hexane mixtures are effective for recrystallization, yielding needle-like crystals suitable for X-ray diffraction. Solubility tests in DMSO, methanol, and chloroform guide solvent selection. Crystallinity is critical for structural validation via single-crystal XRD .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the lactam ring in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the lactam ring, identifying nucleophilic attack sites. Fukui indices highlight C2 and C4 as reactive positions, aligning with experimental observations of ring-opening reactions under acidic conditions .
Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts?
Use ab initio NMR prediction tools (e.g., Gaussian GIAO method) to compare computed shifts with experimental data. For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl) or dynamic conformational changes. Paramagnetic relaxation agents can suppress -signal splitting in crowded regions .
Q. How does polymorphism affect the biological activity of this compound, and how can co-crystals mitigate this?
Polymorph screening via slurry experiments (acetonitrile, THF) identifies stable forms. Co-crystallization with coformers like succinic acid (patented for analogous quinoline derivatives) improves solubility and bioavailability. Differential Scanning Calorimetry (DSC) and PXDR monitor phase transitions .
Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) achieve enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or -NMR with chiral shift reagents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
